![molecular formula C3H6Br2N4 B6302715 [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95% CAS No. 2209964-68-9](/img/structure/B6302715.png)
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-BTMAH has a number of applications in the scientific research field. It is used as a reagent for organic synthesis, and it is used in the synthesis of drugs, organic materials, and biochemicals. It is also used as a catalyst in the synthesis of polymers, and it is used as a starting material in the synthesis of other compounds. 5-BTMAH has been used in the synthesis of peptides, and it has been used in the synthesis of nucleosides and nucleotides. It has also been used in the synthesis of amino acids, and it has been used in the synthesis of carbohydrates.
作用機序
The mechanism of action of 5-BTMAH is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. It is also believed that the compound can act as a Lewis acid, and it can catalyze the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTMAH are not well understood. However, the compound has been shown to have a low toxicity and is not believed to be carcinogenic or mutagenic. It has also been shown to have anti-inflammatory properties, and it has been used in the treatment of certain skin conditions.
実験室実験の利点と制限
5-BTMAH has several advantages for lab experiments. It is a highly reactive compound, and it can be used to synthesize a wide range of compounds. It is also a low-toxicity compound, and it can be used safely in the laboratory. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-BTMAH in lab experiments. It is a volatile compound, and it can easily evaporate if not stored properly. Additionally, it is a reactive compound, and it can react with other compounds in the lab.
将来の方向性
There are a number of potential future directions for the use of 5-BTMAH. It could be used in the synthesis of new drugs, organic materials, and biochemicals. It could also be used in the synthesis of polymers, peptides, nucleosides, nucleotides, amino acids, and carbohydrates. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used to study the mechanism of action of other compounds, and it could be used to study the biochemical and physiological effects of compounds.
合成法
5-BTMAH can be synthesized using a variety of methods. The most common method is the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrobromide in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction produces 5-BTMAH in high yield and purity. Other methods of synthesis include the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrochloride or methyl amine hydroiodide in aqueous solution, as well as the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine in an organic solvent such as dimethylformamide.
Safety and Hazards
特性
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZTXUKLNHWYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)
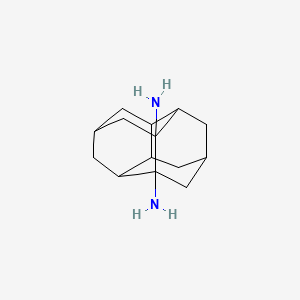


![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
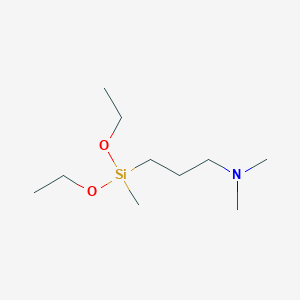
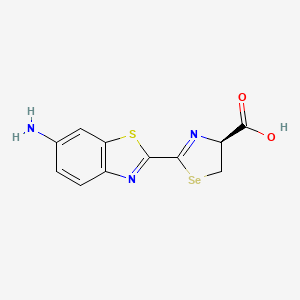
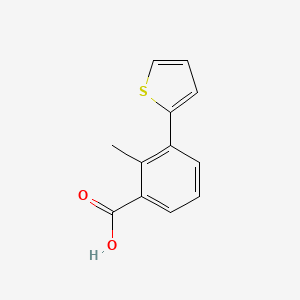
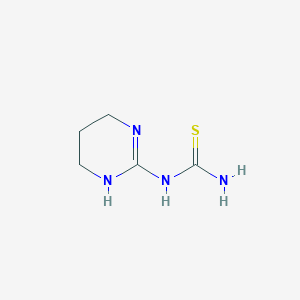
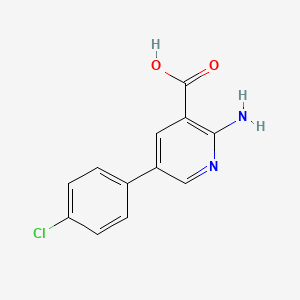
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)